Caffeoquinone Caffeoquinone Caffeic acid quinone is an alpha,beta-unsaturated monocarboxylic acid that is acrylic acid in which one of the olefinic hydrogens at position 3 has been replaced by a 3,4-dioxocyclohexa-1,5-dien-1-yl group. It has a role as a plant metabolite. It is an alpha,beta-unsaturated monocarboxylic acid and a member of 1,2-benzoquinones. It derives from an acrylic acid.
Brand Name: Vulcanchem
CAS No.: 15416-77-0
VCID: VC0231837
InChI: InChI=1S/C9H6O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
SMILES: C1=CC(=O)C(=O)C=C1C=CC(=O)O
Molecular Formula: C9H18N2O3
Molecular Weight: 0

Caffeoquinone

CAS No.: 15416-77-0

Cat. No.: VC0231837

Molecular Formula: C9H18N2O3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Caffeoquinone - 15416-77-0

Specification

CAS No. 15416-77-0
Molecular Formula C9H18N2O3
Molecular Weight 0
IUPAC Name (E)-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)prop-2-enoic acid
Standard InChI InChI=1S/C9H6O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
SMILES C1=CC(=O)C(=O)C=C1C=CC(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Caffeoquinone possesses a complex molecular structure characterized by its quinonoid nature. The compound features an aromatic structure with the presence of two carbonyl groups, which is typical of quinones. This structural characteristic contributes to its reactivity and biological functions.

Classification

Caffeoquinone can be classified as a phenolic compound due to its chemical structure, which includes an aromatic ring and hydroxyl groups. It belongs to the broader class of natural products, specifically secondary metabolites, which play significant roles in plant defense mechanisms and may contribute to human health benefits when consumed.

Chemical Properties

The reactivity of caffeoquinone is influenced by its electron-deficient carbonyl groups, which can interact with nucleophiles such as amines or thiols. This reactivity is crucial for its biological activity and potential applications in medicinal chemistry. As an o-quinone derivative, caffeoquinone demonstrates particular instability under certain conditions, which affects its characterization and analysis methods .

Natural Sources and Formation

Coffee as Primary Source

Caffeoquinone is predominantly found in coffee beans, with the highest concentrations in Coffea arabica and Coffea canephora species. The compound's presence contributes to the complex biochemical profile of coffee and its associated health effects.

Formation During Roasting

The formation of caffeoquinone occurs during the coffee roasting process, where significant biochemical transformations take place. Specifically, chlorogenic acids present in raw coffee beans undergo transformation into various phenolic compounds, including caffeoquinone. This process is temperature-dependent and contributes to the development of coffee's characteristic aroma, flavor, and bioactive properties.

Related Compounds

Caffeoquinone exists within a family of related compounds in coffee, including various chlorogenic acids and their derivatives. A particularly notable relationship exists between caffeic acid and caffeoquinone, where caffeoquinone (o-caffeoquinone) can be formed as an oxidation product of caffeic acid through enzymatic processes involving tyrosinase .

Analytical Methods and Characterization

Spectrophotometric Techniques

Due to the inherent instability of o-quinone from caffeic acid (caffeoquinone) in certain conditions, specialized analytical techniques have been developed for its characterization. Spectrophotometric measurements focusing on the disappearance of coupled reducing agents such as nicotinamide adenine dinucleotide reduced form (NADH) have proven effective in analyzing this compound .

Chronometric Method

A chronometric method has been established to characterize caffeoquinone by measuring the time required for a known concentration of ascorbic acid to be consumed. This approach provides valuable insights into the compound's reactivity and stability under controlled conditions .

Isosbestic Point Measurement

The activity related to caffeoquinone formation can be followed by measuring at the isosbestic point originated between caffeic acid and o-caffeoquinone. Additionally, the formation of o-quinone can be monitored at 410 nm, as it remains stable in the presence of p-coumaric acid under specific conditions .

Biochemical Interactions

Enzymatic Reactions

Caffeoquinone plays a significant role in enzymatic reactions, particularly those involving tyrosinase. Research has demonstrated that tyrosinase acts differently on caffeic acid compared to p-coumaric acid, with the kcat value for caffeic acid (leading to caffeoquinone formation) being higher than that for p-coumaric acid. These findings are supported by docking studies involving these substrates and oxytyrosinase .

Table 1: Comparative Enzymatic Parameters for Tyrosinase Activity

ParameterCaffeic Acid (to Caffeoquinone)p-Coumaric AcidMethod of Determination
AffinityLowerHigherEnzyme kinetics studies
kcat ValueHigherLowerSpectrophotometric analysis
Stability of QuinoneLess stableMore stableChronometric method

Antioxidant Properties

Caffeoquinone exerts its biological effects primarily through its antioxidant properties. It functions as a scavenger of free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. This characteristic underlies many of its potential health benefits and applications in nutritional science.

Cellular Signaling

Research indicates that caffeoquinone may modulate signaling pathways related to inflammation and apoptosis. These mechanisms contribute to its broader biological activities and potential therapeutic applications.

Biological Activities and Health Benefits

Antioxidant Activity

The primary biological significance of caffeoquinone lies in its antioxidant properties. As a potent scavenger of free radicals, the compound contributes to reducing oxidative stress, which is implicated in various chronic diseases and aging processes.

Relationship to Other Bioactive Compounds

Caffeoquinone exists alongside other bioactive compounds in coffee, including other chlorogenic acid derivatives. The combined presence of these compounds creates a complex phytochemical profile that may contribute to the observed health effects of coffee consumption. Related compounds like 1-caffeoylquinic acid have been reported in various plants including Erigeron breviscapus, Embelia schimperi, and Lonicera japonica .

Research Applications

Scientific Uses

Caffeoquinone has several significant applications in scientific research, particularly in studies exploring the bioactive compounds in coffee and their health implications. The compound serves as an important marker in analyzing coffee quality and processing methods.

Enzymatic Studies

The interaction between tyrosinase and caffeic acid, which leads to caffeoquinone formation, provides a valuable model system for studying enzymatic oxidation reactions. The spectrophotometric and chronometric methods developed for characterizing these reactions offer tools for broader enzymatic research applications .

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